molecular formula C26H21NO8 B12219308 N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B12219308
M. Wt: 475.4 g/mol
InChI Key: AVZUDEWMLBBMBT-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety, a benzofuran ring, and a trimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzodioxole and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:

    Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Formation of Benzofuran Intermediate: The benzofuran ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The benzodioxole and benzofuran intermediates are coupled using reagents such as acyl chlorides or anhydrides in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research.

Properties

Molecular Formula

C26H21NO8

Molecular Weight

475.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C26H21NO8/c1-30-20-11-15(12-21(31-2)24(20)32-3)26(29)27-22-16-6-4-5-7-17(16)35-25(22)23(28)14-8-9-18-19(10-14)34-13-33-18/h4-12H,13H2,1-3H3,(H,27,29)

InChI Key

AVZUDEWMLBBMBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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